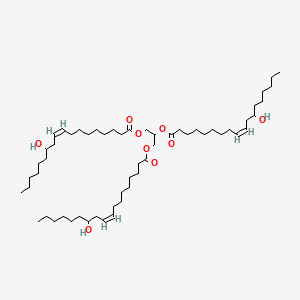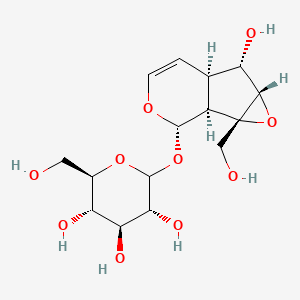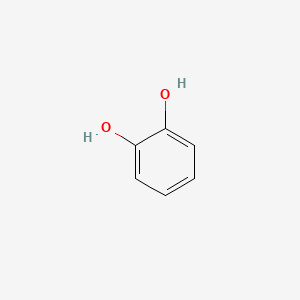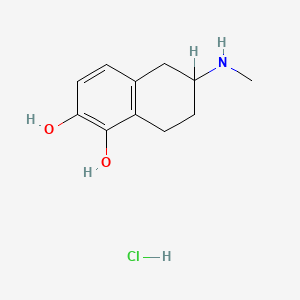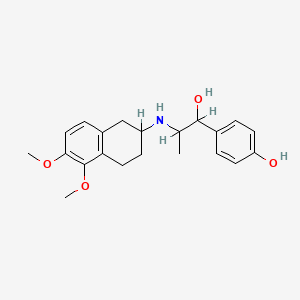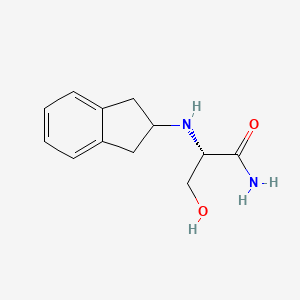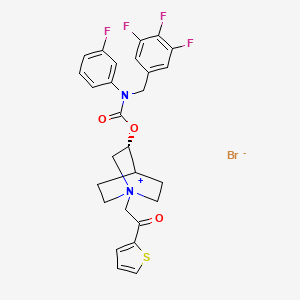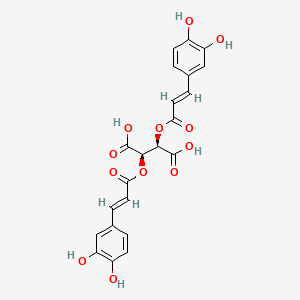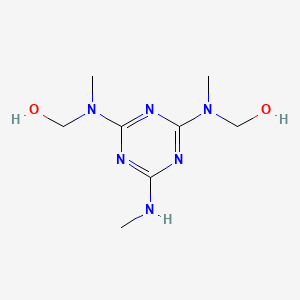
Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
Descripción general
Descripción
CB-7646, a stable analogue of trimelamol (TM), is an anti-tumour agent. Present study shows the effective activity of CB 7646 against various forms of platinum resistance in in vitro models. Curative activity for CB 7646 is seen in the HX110P human ovarian cancer xenograft with acquired carboplatin resistance.
Aplicaciones Científicas De Investigación
1. Use in Thermally Activated Delayed Fluorescent Emitters
Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) and 9′,9′′′-((6-phenyl-1,3,5-triazine-2,4-diyl)bis(4,1-phenylene))bis(9-phenyl-9H,9′H-3,3′-bicarbazole) (TrzBCz), which include the triazine component, have been used as thermally activated delayed fluorescent (TADF) emitters, displaying high efficiency and blue emission color in TADF devices (Kim, Choi, & Lee, 2016).
2. In the Synthesis of Bicyclic Analogues of Antitumor Drugs
The interaction of 2,4-bis(dimethylamino)-6-hydrazino-1,3,5-triazine with aryl aldehydes, involving triazine, leads to the synthesis of aryl hydrazones, which cyclize to form triazolotriazines. These compounds have been investigated for their potential antitumor properties (Langdon, Simmonds, & Stevens, 1984).
3. Catalytic Effects in High-Pressure Reactions
The addition of nucleophiles like amines and water to a mixture of benzonitrile and methanol under high pressure increases the rate of triazine formation. This demonstrates the catalytic role of the triazine structure in promoting chemical reactions (Yasumoto, Yanagiya, & Kurabayashi, 1973).
4. As Dyes with Azo-Azomethine Structures
Triazine-based azo-azomethine dyes, including the compound , have been synthesized and characterized, showcasing applications in spectroscopy and solvatochromism. They also exhibit antioxidant activity but lack considerable antibacterial properties (Ghasemian et al., 2015).
5. In Polymer Synthesis
Triazine derivatives have been used in the synthesis of bi-functional melamine derivatives and their polycondensates, demonstrating the versatility of triazine in polymer chemistry (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).
Propiedades
Número CAS |
104880-54-8 |
|---|---|
Nombre del producto |
Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- |
Fórmula molecular |
C8H16N6O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |
InChI |
InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |
Clave InChI |
PWSXIPDXINQUKQ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |
SMILES canónico |
CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

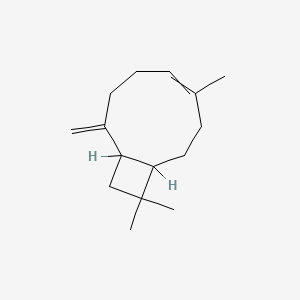
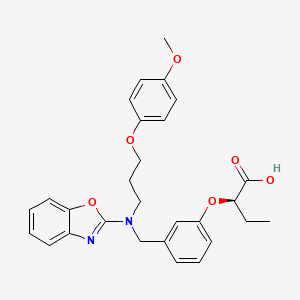
![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1668599.png)
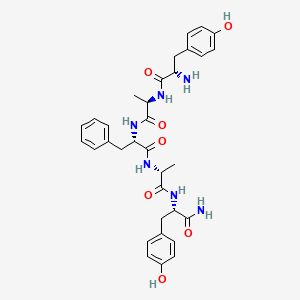
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)
